molecular formula C18H19BrN2O4S B2736032 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922076-37-7

4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Numéro de catalogue: B2736032
Numéro CAS: 922076-37-7
Poids moléculaire: 439.32
Clé InChI: AEKFQWQCXKBAAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19BrN2O4S and its molecular weight is 439.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a member of the benzenesulfonamide class known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.

  • Molecular Formula : C19H19BrN2O3
  • Molecular Weight : 403.3 g/mol
  • CAS Number : 921812-09-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to interact with human serum albumin (HSA), which is crucial for its pharmacokinetic profile. The interaction mechanism involves static fluorescence quenching and hydrophobic interactions, suggesting a moderate to strong binding affinity to HSA .

Biological Activity Overview

The compound has demonstrated several biological activities:

  • Antidiabetic Activity :
    • Recent studies have indicated that similar benzenesulfonamides exhibit significant hypoglycemic effects in diabetic models. For instance, derivatives of benzenesulfonamides were tested in streptozotocin-induced diabetic rats and showed considerable reductions in blood glucose levels compared to standard treatments like glibenclamide . Although specific data on the tested compound is limited, its structural similarities suggest potential antidiabetic properties.
  • Antimicrobial Properties :
    • Sulfonamide derivatives are often evaluated for their antimicrobial activity. While specific studies on this compound are scarce, related compounds have shown efficacy against various bacterial strains.
  • Potential Hepatotoxicity :
    • Preliminary assessments indicate potential hepatotoxic effects when interacting with cytochrome P450 enzymes. This highlights the importance of further toxicological evaluations for safe therapeutic use .

Study 1: Interaction with Serum Albumin

A study utilized multi-spectroscopic techniques to analyze the binding interactions between the compound and HSA. Results indicated that the binding constant was significant, suggesting a strong interaction that could influence the drug's distribution and efficacy in vivo .

ParameterValue
Binding ConstantModerate to Strong
Interaction TypeStatic Fluorescence Quenching

Study 2: Antidiabetic Evaluation of Similar Compounds

In a comparative study on related benzenesulfonamides:

  • Control Group (Diabetic) : Blood glucose levels remained high.
  • Glibenclamide (Standard Drug) : Showed a reduction of 32.7% in blood glucose levels.
  • Test Compounds : Some derivatives exhibited reductions ranging from 20.7% to 27.5% at a dosage of 100 mg/kg.
CompoundBefore Administration (mg/dL)After Administration (mg/dL)Reduction (%)
Control359 ± 4.5354 ± 7.31.4
Glibenclamide324 ± 6.8218 ± 11.132.7
Test Compound A382 ± 6.5303 ± 6.620.7
Test Compound B472 ± 7343 ± 6.427.5

These findings suggest that modifications in the chemical structure can lead to enhanced biological activity, indicating potential pathways for developing new therapeutic agents based on this scaffold .

Propriétés

IUPAC Name

4-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-18(2)11-25-16-9-6-13(10-15(16)21(3)17(18)22)20-26(23,24)14-7-4-12(19)5-8-14/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKFQWQCXKBAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.